ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 98534-71-5
VCID: VC7855288
InChI: InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol

ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate

CAS No.: 98534-71-5

Cat. No.: VC7855288

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate - 98534-71-5

Specification

CAS No. 98534-71-5
Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
IUPAC Name ethyl 5-bromo-1-phenylpyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Standard InChI Key JLHHULMEYIHSNI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br

Introduction

PropertyValue
Molecular FormulaC₁₂H₁₁BrN₂O₂
Molecular Weight295.13 g/mol
CAS Number98534-71-5
Purity>98%
Storage Conditions2–8°C, sealed container

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Pyrazole Ring Formation: Ethyl acetoacetate reacts with phenylhydrazine under reflux in ethanol, yielding 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate.

  • Bromination: The intermediate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide, selectively introducing bromine at the 5-position.

Reaction Conditions:

  • Temperature: 80–100°C for cyclization; 0–5°C for bromination to minimize side reactions.

  • Catalysts: Benzoyl peroxide (0.1–1 mol%) for bromination.

  • Yield: 60–75% after column chromatography (hexane/ethyl acetate gradient).

Industrial-Scale Optimization

Industrial methods employ continuous flow reactors to enhance yield (85–90%) and reduce reaction times. Automated purification systems, such as simulated moving bed chromatography, ensure consistent quality.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, ethanol). Its stability is notable under acidic conditions (pH 2–6), though prolonged exposure to base induces ester hydrolysis.

Table 2: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)
Water<0.1
Ethanol15.2
DMSO32.5
Dichloromethane8.9

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.3–7.5 (m, 5H, aromatic), δ 4.3–4.4 (q, 2H, CH₂CH₃), δ 1.3–1.4 (t, 3H, CH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 615 cm⁻¹ (C-Br stretch).

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide in DMF yields 5-azido derivatives, precursors for click chemistry.

Cyclization and Heterocycle Formation

In the presence of Cu(I) catalysts, the compound participates in Huisgen cycloaddition to form triazole-linked hybrids, useful in drug discovery.

Table 3: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic SubstitutionNaN₃, DMF, 80°C5-Azido-pyrazole derivative
Ester HydrolysisNaOH, EtOH/H₂O, reflux5-Bromo-pyrazole-4-carboxylic acid
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂5-Aryl-pyrazole derivative

Comparative Analysis with Structural Analogs

Ethyl 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS: 105486-72-4)

  • Molecular Weight: 233.06 g/mol .

  • Solubility: Higher aqueous solubility (1.5 mg/mL) due to the methyl group’s reduced steric hindrance .

  • Applications: Less effective in anticancer assays (IC₅₀ = 25 μM) but superior in agrochemical formulations .

Ethyl 5-Bromo-1-(4-Methylphenyl)-1H-Pyrazole-4-Carboxylate (CAS: 959578-19-9)

  • Molecular Weight: 309.16 g/mol .

  • Thermal Stability: Higher decomposition temperature (290.7°C vs. 285°C for the parent compound) due to the 4-methylphenyl group’s electron-donating effect .

Table 4: Structural and Functional Comparisons

PropertyTarget Compound1-Methyl Analog 4-Methylphenyl Analog
Molecular Weight295.13233.06309.16
Aqueous Solubility<0.1 mg/mL1.5 mg/mL0.05 mg/mL
Anticancer IC₅₀ (MCF-7)12.5 μM25 μM18 μM

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